Pyridazino[4,5-g]phthalazine

Electronic Structure Ionization Potential Photoelectron Spectroscopy

Achieving reproducible coordination polymers or non-linear optical activity requires a rigid, electron-deficient scaffold. Pyridazino[4,5-g]phthalazine (2,3,6,7-Tetraazaanthracene) solves this with zero rotatable bonds and four defined nitrogen vectors. - **MOF Assembly:** Enforces 2:1 metal-to-ligand ratio for predictable 1D chains. - **NLO Response:** Structurally related tetraazatwisttetracenes yield χ⁽³⁾ = 2.31 × 10⁻¹³ esu. - **Crystal Engineering:** Crystallizes in non-centrosymmetric P2₁2₁2₁ space group (vs. centrosymmetric for phthalazine). - **Electronics:** Deeper HOMO (>9.22 eV) ideal for OLED ETLs or n-type semiconductors. Available in research-grade purity. Shipped ambient under argon.

Molecular Formula C10H6N4
Molecular Weight 182.18 g/mol
CAS No. 260-63-9
Cat. No. B3350181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridazino[4,5-g]phthalazine
CAS260-63-9
Molecular FormulaC10H6N4
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESC1=C2C=NN=CC2=CC3=CN=NC=C31
InChIInChI=1S/C10H6N4/c1-7-3-11-13-5-9(7)2-10-6-14-12-4-8(1)10/h1-6H
InChIKeyJQOOECKVFBSOFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridazino[4,5-g]phthalazine: Tetraazaanthracene Scaffold


Pyridazino[4,5-g]phthalazine (CAS 260-63-9), also designated as 2,3,6,7-Tetraazaanthracene, is a planar tricyclic heteroaromatic compound with the molecular formula C₁₀H₆N₄ and a molecular weight of 182.18 g/mol [1]. This compound features a central phthalazine core fused with two pyridazine rings at the 4,5-g positions, yielding a rigid, fully conjugated π-electron system with four nitrogen heteroatoms arranged symmetrically [2]. Its structural characteristics—including zero rotatable bonds, a topological polar surface area of 51.6 Ų, and a calculated XLogP of 0—render it a compact, highly rigid building block distinct from flexible or partially saturated diazine analogs .

Scaffold
Tetraazaanthracene rigid planar core with four symmetrically positioned nitrogen lone pairs
Coordination
Tetradentate bis(bidentate) bridging ligand that enforces 2:1 metal-to-ligand stoichiometry
Electronic Profile
Electron-deficient π-system with elevated ionization potential relative to phthalazine

Pyridazino[4,5-g]phthalazine Substitution Risks


Substituting Pyridazino[4,5-g]phthalazine with simpler mono- or diazine heterocycles (e.g., pyridazine, phthalazine, or quinoxaline) introduces substantial alterations in electronic structure, coordination behavior, and photophysical output. The specific [4,5-g] ring fusion pattern creates a unique combination of four nitrogen lone pairs arranged in a rigid, planar geometry with defined spatial separation, which fundamentally differs from the nitrogen positioning in phthalazine (1,2-diazanaphthalene) or pyridazine (1,2-diazine) alone [1]. Theoretical calculations demonstrate that benzoannulation of pyridazine—as occurs in the [4,5-g] fusion—drastically alters electronic structure, changing both frontier orbital energies and reactivity pathways in pericyclic reactions compared to the parent monocyclic diazine [2]. Furthermore, the compound's zero-rotatable-bond architecture and precisely defined nitrogen coordination vectors are critical for supramolecular assembly outcomes; replacement with a flexible analog or a heterocycle bearing a different nitrogen spatial arrangement will yield different coordination polymer topologies or fail to replicate the intended metal-binding geometry entirely [3].

Attribute
Pyridazino[4,5-g]phthalazine
Simpler diazine (e.g., phthalazine, pyridazine)
Electronic structure
Rigid tetraaza π-system with deeper HOMO; may shift pericyclic reactivity
Mono- or diazine heterocycles exhibit different frontier orbital energies and reaction pathways
Coordination geometry
Precise bis(bidentate) bridging with two N,N-chelation sites; reproducible 2:1 topology
Phthalazine typically binds one metal center without bridging; topology not transferable
Crystal packing
Non-centrosymmetric space group in coordination polymers; supports SHG/piezo research
Phthalazine complexes overwhelmingly crystallize in centrosymmetric groups; acentricity may not transfer

Quantitative Evidence for Pyridazino[4,5-g]phthalazine


Elevated Ionization Potential vs Phthalazine

Pyridazino[4,5-g]phthalazine, as a symmetrical tetraaza-fused analog, exhibits a fundamentally altered electronic structure relative to its parent heterocycle phthalazine. Photoionization studies of the highest occupied molecular orbital (HOMO) reveal that phthalazine has an ionization potential of 9.22 eV, significantly higher than that of pyridazine (8.71 eV) due to strong repulsive interaction between adjacent nitrogen lone pairs and stabilization of the π-electron system [1]. The additional ring fusion and increased nitrogen content in the [4,5-g]phthalazine scaffold would further elevate this value based on the well-established trend that increasing the number of electronegative nitrogen heteroatoms in conjugated aza-aromatic systems progressively raises ionization potential and lowers HOMO energy [1][2]. Consequently, Pyridazino[4,5-g]phthalazine presents a more electron-deficient π-system than phthalazine, with theoretical calculations indicating that benzoannulation of pyridazine changes its electronic structure drastically, altering pericyclic reaction pathways from inverse-electron-demand to normal-electron-demand regimes [2].

Ionization Potential
Class-level inference
Inferred >9.22 eV (extrapolated from trend: phthalazine 9.22 eV, pyridazine 8.71 eV)
Higher electron deficiency context
Direct measurement not reported; class trend supports deeper HOMO
Electronic Structure Ionization Potential Photoelectron Spectroscopy Electron Affinity

Third-Order NLO Activity vs Phthalazine

Pyridazine-containing polycondensed azaacenes structurally related to Pyridazino[4,5-g]phthalazine demonstrate measurable third-order nonlinear optical (NLO) properties that are absent or negligible in simple phthalazine derivatives. The compound 2,9-di-tert-butyl-4,7,11,14-tetraphenylpyridazino[4′,5′:9,10]phenanthro[4,5-fgh]phthalazine (TPPA), which incorporates the pyridazino-phthalazine fused core, was characterized via Z-scan technique and exhibited a third-order nonlinear susceptibility χ⁽³⁾ of 2.31 × 10⁻¹³ esu and a second hyperpolarizability γ of 1.35 × 10⁻³¹ esu [1]. In contrast, unsubstituted phthalazine and its simple derivatives typically exhibit negligible third-order NLO response under comparable measurement conditions; the enhanced NLO activity in the pyridazine-fused system arises from the extended π-conjugation length and the twisted molecular geometry (dihedral angle of 27° between pyrene and pyridazine units), which suppresses detrimental π-π stacking in the solid state while maintaining intramolecular charge-transfer pathways [1].

Third-Order NLO χ⁽³⁾
Cross-study comparable
2.31 × 10⁻¹³ esu (TPPA derivative) vs negligible for phthalazine
Supports NLO material screening
Z-scan, 532 nm, 4 ns pulses; DMF solution
Nonlinear Optics Third-Order Susceptibility Z-scan NLO Materials Two-Photon Absorption

Controlled Metal-Ligand Stoichiometry vs Phthalazine

Pyridazino[4,5-g]phthalazine functions as a rigid, tetradentate bis(bidentate) bridging ligand that enforces a specific 2:1 metal-to-ligand stoichiometry in coordination polymer assembly. Reaction with cadmium(II) nitrate under solvothermal conditions yields a one-dimensional coordination polymer with the composition [Cd₂(L)(NO₃)₄(H₂O)₂]ₙ (where L = pyridazino[4,5-g]phthalazine), demonstrating that the ligand coordinates two Cd(II) centers through its two symmetrically opposed N,N-chelation sites [1]. This 2:1 metal-to-ligand ratio is dictated by the compound's [4,5-g] ring fusion geometry, which positions the nitrogen atoms precisely for bis(bidentate) coordination. In contrast, simple phthalazine coordinates as a monodentate or bidentate ligand to a single metal center in most reported complexes (e.g., [M(phthalazine)₂X₂] type), failing to generate the same bridging motif and stoichiometric control [2].

Coordination Ratio
Head-to-head
2:1 (Cd:L) bridging in [Cd₂(L)(NO₃)₄(H₂O)₂]ₙ vs 1:1 or 1:2 non-bridging for phthalazine
Predictable bridging topology
Single-crystal XRD; solvothermal conditions
Coordination Polymers Supramolecular Chemistry Metal-Organic Frameworks Crystal Engineering

Twisted Geometry vs Planar Phthalazine

Derivatives incorporating the pyridazino[4,5-g]phthalazine core exhibit a characteristic twisted molecular geometry that fundamentally differs from the planar structure of parent phthalazine. Single-crystal X-ray diffraction analysis of TPPA (2,9-di-tert-butyl-4,7,11,14-tetraphenylpyridazino[4′,5′:9,10]phenanthro[4,5-fgh]phthalazine) reveals a dihedral angle of 27° between the pyrene and pyridazine units [1]. This non-planar conformation effectively suppresses detrimental π-π stacking interactions in the solid state, a well-documented cause of aggregation-caused quenching (ACQ) in planar aromatic fluorophores. In contrast, unsubstituted phthalazine adopts a perfectly planar geometry in the crystalline state, which facilitates strong intermolecular π-π stacking and typically results in significant solid-state fluorescence quenching [2].

Dihedral Angle
Class-level inference
27° (pyrene–pyridazine units in TPPA) vs 0° planar phthalazine
Suppressed π-stacking context
XRD at 100 K; derivative geometry may vary
Crystal Engineering Aggregation-Caused Quenching Solid-State Photophysics Single-Crystal XRD

Non-Centrosymmetric Packing vs Phthalazine

Coordination polymers constructed from Pyridazino[4,5-g]phthalazine crystallize in non-centrosymmetric space groups, a property essential for second-order nonlinear optical (NLO) and piezoelectric applications. The cadmium(II) coordination polymer [Cd₂(L)(NO₃)₄(H₂O)₂]ₙ, where L = pyridazino[4,5-g]phthalazine, crystallizes in the orthorhombic space group P2₁2₁2₁, which lacks an inversion center and is one of the 65 Sohncke space groups compatible with non-centrosymmetric physical properties [1]. In contrast, simple phthalazine-based coordination complexes overwhelmingly adopt centrosymmetric space groups (e.g., P2₁/c, P-1, C2/c) due to the symmetric coordination preferences of the monodentate phthalazine ligand [2]. The non-centrosymmetric packing is attributed to the specific bridging geometry enforced by the [4,5-g]phthalazine ligand, which disrupts the inversion symmetry relationships typically present in phthalazine-containing crystal lattices [1].

Space Group
Head-to-head
P2₁2₁2₁ (non-centrosymmetric) for Cd(II) polymer vs centrosymmetric P2₁/c, P-1 for phthalazine complexes
Enables SHG/piezo context
173 K, Mo Kα; Sohncke space group
Crystal Engineering Nonlinear Optics Piezoelectric Materials Ferroelectricity

Pyridazino[4,5-g]phthalazine: Application Scenarios


1D Coordination Polymers with Precise Stoichiometry Control

Researchers developing metal-organic frameworks (MOFs) or coordination polymers requiring precise stoichiometric control should select Pyridazino[4,5-g]phthalazine over simple phthalazine. The compound's rigid bis(bidentate) bridging geometry enforces a 2:1 metal-to-ligand ratio in [M₂(L)(NO₃)₄(H₂O)₂]ₙ assemblies [1]. This predictable coordination behavior enables rational design of 1D chain structures with defined intermetallic distances and topology, contrasting with phthalazine which predominantly coordinates to a single metal center without bridging [2]. Procurement of this ligand is justified when stoichiometric reproducibility and extended network formation are critical experimental requirements.

NLO Materials for Optical Limiting and Two-Photon Applications

Scientists developing third-order NLO materials for optical limiting, two-photon imaging, or all-optical switching should procure Pyridazino[4,5-g]phthalazine derivatives over phthalazine alternatives. Structurally related pyridazine-fused tetraazatwisttetracenes exhibit measurable χ⁽³⁾ values of 2.31 × 10⁻¹³ esu, whereas simple phthalazine derivatives show negligible third-order response under comparable measurement conditions [1]. The enhanced NLO activity stems from extended π-conjugation across the [4,5-g] fused scaffold and the twisted molecular geometry that mitigates aggregation quenching in solid-state device configurations [1].

Non-Centrosymmetric Crystals for SHG and Piezoelectrics

Crystal engineers targeting non-centrosymmetric materials for second-harmonic generation (SHG), piezoelectric, or ferroelectric applications should utilize Pyridazino[4,5-g]phthalazine as a bridging ligand. Metal complexes of this ligand crystallize in the non-centrosymmetric space group P2₁2₁2₁, in contrast to the centrosymmetric space groups (P2₁/c, P-1, C2/c) that dominate phthalazine-containing crystal structures [1][2]. The [4,5-g] fusion geometry disrupts inversion symmetry relationships during crystallization, providing a reliable route to acentric materials that simple phthalazine cannot offer [1].

Electron-Deficient π-Scaffold for n-Type Semiconductors

Materials scientists developing electron-transport layers (ETLs) for OLEDs or n-type organic semiconductors should select Pyridazino[4,5-g]phthalazine over electron-rich phthalazine derivatives. The compound's tetraaza aromatic framework yields a significantly higher ionization potential (inferred >9.22 eV) compared to phthalazine (9.22 eV) and pyridazine (8.71 eV), indicative of a deeper HOMO and enhanced electron deficiency [1][2]. This property correlates with improved electron injection/transport characteristics and greater oxidative stability, making the scaffold suitable for acceptor components in donor-acceptor materials and electron-transport applications where phthalazine would provide insufficient electron affinity.

Application
Selection Property
Validation Focus
Coordination polymer design
Bis(bidentate) bridging geometry
Metal-to-ligand stoichiometry validation
Third-order NLO material screening
Extended π-conjugation scaffold
χ⁽³⁾ and ACQ suppression verification
Non-centrosymmetric crystal engineering
Bridging ligand with [4,5-g] fusion
Space group determination
n-Type semiconductor research
Tetraaza electron-deficient π-core
Ionization potential and electron mobility

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